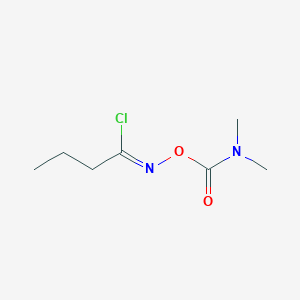
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride, also known as DMAPA-Cl, is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in the synthesis of various organic compounds.
Mécanisme D'action
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is a carboxylic acid derivative that acts as an acylating agent. It reacts with amines to form amides, with alcohols to form esters, and with carboxylic acids to form anhydrides. N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride also acts as a catalyst in the synthesis of lactones and lactams. The mechanism of action involves the formation of an intermediate compound, which is then attacked by the nucleophile to form the final product.
Biochemical and Physiological Effects:
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is not used as a drug or medication, and therefore its biochemical and physiological effects have not been extensively studied. However, it is known to be a toxic compound and should be handled with care. It is important to use proper safety precautions when working with N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride.
Avantages Et Limitations Des Expériences En Laboratoire
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is a versatile reagent that is widely used in scientific research. It is relatively easy to handle and has a wide range of applications. However, it is a toxic compound and requires careful handling. It is also relatively expensive, which can be a limiting factor for some research projects.
Orientations Futures
There are several future directions for research involving N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride. One area of interest is the synthesis of new compounds using N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride as a reagent or catalyst. Another area of interest is the development of new methods for the synthesis of N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride, which could lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride, as well as its potential applications in medicine and other fields.
Méthodes De Synthèse
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is synthesized by reacting N,N-dimethylbutanimidamide with thionyl chloride. The reaction proceeds through the formation of an intermediate compound, which is then treated with triethylamine to yield N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the toxic nature of thionyl chloride.
Applications De Recherche Scientifique
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of amides, esters, and peptides. N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride is also used as a catalyst in the synthesis of lactones, lactams, and other cyclic compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other biologically active compounds.
Propriétés
Numéro CAS |
134871-01-5 |
|---|---|
Nom du produit |
N-(((Dimethylamino)carbonyl)oxy)butanimidoyl chloride |
Formule moléculaire |
C7H13ClN2O2 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H13ClN2O2/c1-4-5-6(8)9-12-7(11)10(2)3/h4-5H2,1-3H3/b9-6- |
Clé InChI |
NEZRGEOILOKAAG-TWGQIWQCSA-N |
SMILES isomérique |
CCC/C(=N/OC(=O)N(C)C)/Cl |
SMILES |
CCCC(=NOC(=O)N(C)C)Cl |
SMILES canonique |
CCCC(=NOC(=O)N(C)C)Cl |
Synonymes |
(1-chlorobutylideneamino) N,N-dimethylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)